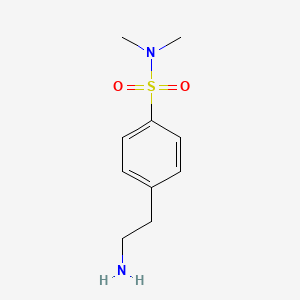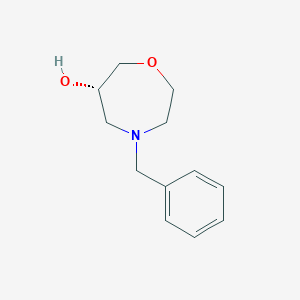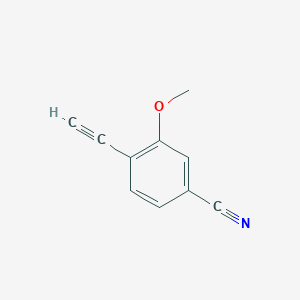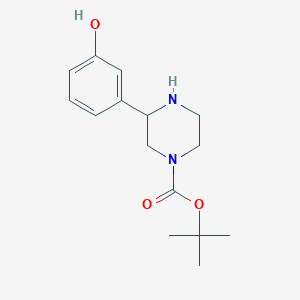
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide (NAMMB) is a synthetic chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a molecular weight of 267.33 g/mol. NAMMB is an important small molecule research tool in the fields of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Neurotropic and Psychotropic Profiling
Studies have explored the psycho- and neurotropic properties of novel compounds similar to N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, investigating their potential in treating neurological and psychological disorders. For instance, research on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has demonstrated specific sedative effects and considerable anti-amnesic activity, indicating promise for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Activity
Derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxicity against cancer cells. The design and synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in developing anticancer agents (Hassan, Hafez, & Osman, 2014).
Molecular Structure and Intermolecular Interactions
Research on compounds with a benzenesulfonamide structure, such as N-3-hydroxyphenyl-4-methoxybenzamide, focuses on their molecular structure and the influence of intermolecular interactions on molecular geometry. These studies, which often involve X-ray crystallography and DFT calculations, provide insights into the physicochemical properties and potential applications of these compounds in designing materials with specific characteristics (Karabulut et al., 2014).
Selective Kinase Inhibition
Amino-1H-pyrazole amide derivatives have been synthesized and tested for their antiproliferative activities against melanoma cell lines. Some of these compounds have shown competitive activities to known inhibitors, with potential as selective Raf kinase inhibitors, highlighting their therapeutic prospects in melanoma treatment (Kim et al., 2011).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTZVRVNGHWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)



![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)


![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)
![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)
![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)